Rhodium(II) heptafluorobutryate dimer

Organic Synthesis Cycloaddition Carbene Chemistry

Rh2(pfb)4 outperforms Rh2(OAc)4 in carbene transfer: yields up to 80% in cycloadditions and selective macrocyclization of 9–20-membered rings. Its perfluorobutyrate ligands enhance electrophilicity, enabling C–H insertion in late-stage diversification. Soluble in fluorous solvents for catalyst recovery and recycling. Procure the catalyst trusted by medicinal and process chemistry labs for synthetic efficiency.

Molecular Formula C16F28O8Rh2
Molecular Weight 1057.93 g/mol
Cat. No. B12939058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(II) heptafluorobutryate dimer
Molecular FormulaC16F28O8Rh2
Molecular Weight1057.93 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Rh+2].[Rh+2]
InChIInChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);;/q;;;;2*+2/p-4
InChIKeyBNCXPORMMOBRMR-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium(II) Heptafluorobutyrate Dimer: Overview and Primary Applications in Catalysis


Rhodium(II) heptafluorobutyrate dimer, also referred to as dirhodium tetrakis(perfluorobutyrate) or Rh2(pfb)4, is a dimeric rhodium(II) carboxylate complex with a paddlewheel structure. It is a commercially available catalyst (e.g., from Sigma-Aldrich, product number 424889) used in homogeneous catalysis. The compound is characterized by its perfluorobutyrate ligands, which impart high electrophilicity and electron-withdrawing properties . Its primary applications include catalytic preparation of macrocycles, efficient synthesis of chiral β-substituted (E)-crotylsilanes, and carbene-mediated transformations .

Why Rhodium(II) Heptafluorobutyrate Dimer Cannot Be Replaced by Generic Rhodium(II) Carboxylates


The distinct electronic and steric properties of the perfluorobutyrate ligand set Rh2(pfb)4 apart from other rhodium(II) carboxylate dimers. The strongly electron-withdrawing perfluoroalkyl chains significantly increase the electrophilicity of the dirhodium core, which in turn alters reaction pathways, chemo-, regio-, and stereoselectivity in carbene transfer and nitrene transfer processes [1][2]. Unlike Rh2(OAc)4 and other common catalysts, the perfluorobutyrate ligand imparts unique solubility characteristics and stability profiles that are critical for specific applications, particularly in fluorous biphasic catalysis and reactions requiring high electrophilicity to favor macrocyclization or C–H insertion over competing pathways [3][4]. Simple substitution with a more accessible rhodium(II) carboxylate dimer is likely to result in lower yields, altered product distributions, or complete reaction failure.

Quantitative Evidence for Rhodium(II) Heptafluorobutyrate Dimer: Yield, Selectivity, and Application Differentiation


Superior Yield in Enoldiazoacetamide Cycloaddition: Rh2(pfb)4 Outperforms Rh2(OAc)4 and Other Catalysts

In a cycloaddition reaction of an enoldiazoacetamide, Rh2(pfb)4 provided an 80% yield of the cycloadduct (3), while Rh2(OAc)4 gave only 56% yield under identical conditions (2 mol% catalyst, CHCl3, room temperature, 2 h) [1]. Other catalysts such as Rh2(oct)4, Rh2(tpa)4, and Rh2(cap)4 gave yields of 36%, 33%, and 35%, respectively [1].

Organic Synthesis Cycloaddition Carbene Chemistry

Enhanced Macrocylization via Intramolecular Cyclopropanation: Electrophilicity Ranking Favors Rh2(pfb)4

In intramolecular cyclopropanation of diazoacetates onto remote double bonds to form 9- to 20-membered macrolides, catalysts with higher electrophilicity favor macrocyclization over competing pathways. The relative efficacy follows the trend: Rh2(pfb)4 > Rh2(OAc)4, with the perfluorobutyrate catalyst providing higher yields of macrocyclic products [1].

Macrocycle Synthesis Cyclopropanation Catalysis

C–H Insertion Selectivity: Rh2(pfb)4 as Catalyst of Choice for Perfluoroalkylated Systems

Dirhodium(II) perfluorobutyrates, including Rh2(pfb)4, have been identified as exceptionally useful for insertions into C–H bonds, particularly in the context of fluorous biphasic catalysis [1]. The perfluoroalkyl ligands confer solubility in fluorous solvents, enabling catalyst recycling and selective silylation of alcohols [1].

C–H Insertion Fluorous Chemistry Selectivity

Reaction Pathway Control: Rh2(pfb)4 Shifts Selectivity Toward Cycloaddition

In the Rh(II)-catalyzed decomposition of α-diazo ketones, switching from rhodium(II) acetate to rhodium(II) perfluorobutyrate significantly enhanced the cycloaddition pathway over alternative reactions [1].

Reaction Selectivity Cycloaddition Mechanism

Differential Performance in Diamination Reactions: Context-Dependent Catalyst Selection

In a non-oxidative catalytic diamination of α,β-unsaturated esters and ketones, Rh2(OAc)4 was found to be superior to Rh2(pfb)4 as the catalyst [1]. This highlights that Rh2(pfb)4 is not universally superior and that selection must be based on reaction-specific data.

Diamination Alkene Functionalization Catalyst Comparison

Optimal Application Scenarios for Rhodium(II) Heptafluorobutyrate Dimer Based on Evidence


High-Yield Cycloaddition and Carbene Transfer Reactions

For cycloadditions and other carbene transfer processes where high yield is critical, Rh2(pfb)4 provides a significant advantage over Rh2(OAc)4 and other catalysts. As demonstrated in enoldiazoacetamide cycloadditions, Rh2(pfb)4 achieves up to 80% yield compared to 56% for Rh2(OAc)4, reducing waste and improving throughput [1]. This makes it the catalyst of choice for medicinal chemistry and process chemistry laboratories prioritizing synthetic efficiency.

Synthesis of Macrocyclic Compounds via Intramolecular Cyclopropanation

When targeting macrocyclic frameworks through intramolecular cyclopropanation, Rh2(pfb)4 is superior to less electrophilic catalysts like Rh2(OAc)4. Its high electrophilicity favors macrocyclization over competing side reactions, enabling formation of 9- to 20-membered rings with good yields [2]. This application is particularly valuable in natural product synthesis and the development of macrocyclic drug candidates.

Fluorous Biphasic Catalysis and Catalyst Recycling

The perfluorobutyrate ligand imparts solubility in fluorous solvents, allowing Rh2(pfb)4 to be used in fluorous biphasic catalytic systems. This enables catalyst recovery and recycling, reducing costs and environmental impact in industrial-scale processes such as alcohol silylation [3]. This feature is unique among rhodium(II) carboxylates and provides a distinct procurement rationale for large-scale applications.

C–H Insertion Reactions Requiring High Electrophilicity

For C–H insertion reactions, particularly those involving diazo compounds, Rh2(pfb)4 and related perfluorocarboxylates have been shown to be exceptionally useful due to their high electrophilicity [3]. This makes them the catalyst of choice for selective functionalization of unactivated C–H bonds, a key transformation in late-stage diversification of complex molecules.

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